

K03861: A Technical Guide to its Effects on the G1/S Phase Transition

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Compound of Interest

Compound Name: K03861

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Abstract

This technical guide provides a comprehensive overview of the mechanism of action of **K03861** (also known as AUZ454), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A critical regulator of the G1/S phase transition of the cell cycle, CDK2 is a key therapeutic target in oncology. This document details the molecular interactions of **K03861**, its impact on cell cycle progression, and provides detailed protocols for the essential experiments used to characterize its effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction: The G1/S Transition and the Role of CDK2

The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This process is tightly regulated by a series of protein complexes, central to which are the cyclin-dependent kinases (CDKs). CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the G1/S transition.

The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F family of transcription factors. This binding sequesters E2F, preventing the transcription of genes necessary for DNA synthesis. The phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to a conformational change in Rb, causing the release of E2F. The liberated E2F then activates the transcription of target genes, driving the cell into S phase. Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

K03861: A Selective CDK2 Inhibitor

K03861 is a small molecule inhibitor that potently and selectively targets CDK2. It is classified as a type II inhibitor, meaning it binds to the inactive conformation of the kinase.

Mechanism of Action

K03861 exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2. This prevents the formation of the active CDK2/cyclin complex, thereby blocking its kinase activity. The inability of CDK2 to phosphorylate its downstream targets, most notably the Rb protein, results in the maintenance of Rb in its active, hypophosphorylated state. Consequently, E2F transcription factors remain sequestered, and the cell is unable to progress from the G1 to the S phase, leading to a G1 cell cycle arrest.

Biochemical Potency

K03861 has demonstrated high potency against CDK2 in biochemical assays. The dissociation constant (Kd) is a measure of the binding affinity of the inhibitor to its target.

Target	Kd (nM)
CDK2 (Wild Type)	50
CDK2 (C118L mutant)	18.6
CDK2 (A144C mutant)	15.4
CDK2 (C118L/A144C mutant)	9.7

Note: Data sourced from commercially available information on **K03861**. The enhanced potency against mutant forms can be relevant in specific research contexts.

Quantitative Analysis of K03861-Induced G1 Arrest

Disclaimer: Specific quantitative data from cell-based assays for **K03861** are not readily available in the public domain. The following data is representative of the expected effects of a potent CDK2 inhibitor on cell cycle distribution in a cancer cell line (e.g., MCF-7 breast cancer cells) after 24 hours of treatment, as would be determined by flow cytometry.

Table 1: Representative Data on Cell Cycle Distribution Following K03861 Treatment

Treatment	Concentration (µM)	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle (DMSO)	0	45.2	35.8	19.0
K03861	0.1	60.5	25.1	14.4
K03861	1	78.3	12.5	9.2
K03861	10	85.1	8.7	6.2

Table 2: Representative Data on Inhibition of Rb Phosphorylation by K03861

Treatment	Concentration (µM)	Relative pRb (Ser807/811) Level (%)
Vehicle (DMSO)	0	100
K03861	0.1	65
K03861	1	25
K03861	10	10

Note: This data is illustrative and would be generated by Western blot analysis, with band intensities quantified and normalized to a loading control and total Rb levels.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cancer cell line treated with **K03861** using propidium iodide (PI) staining and flow cytometry.

Materials:

- Cancer cell line (e.g., MCF-7, U2OS)
- Complete cell culture medium
- **K03861** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- 6-well plates
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- **Treatment:** Prepare serial dilutions of **K03861** in complete culture medium. Treat cells with varying concentrations of **K03861** (e.g., 0.1, 1, 10 μ M) and a vehicle control (DMSO). Incubate for 24 hours.
- **Cell Harvest:** Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

- **Fixation:** Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
- **Staining:** Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
- **Flow Cytometry:** Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of phosphorylated Rb (pRb) levels in cells treated with **K03861** by Western blotting.

Materials:

- Cancer cell line
- Complete cell culture medium
- **K03861** (dissolved in DMSO)
- PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

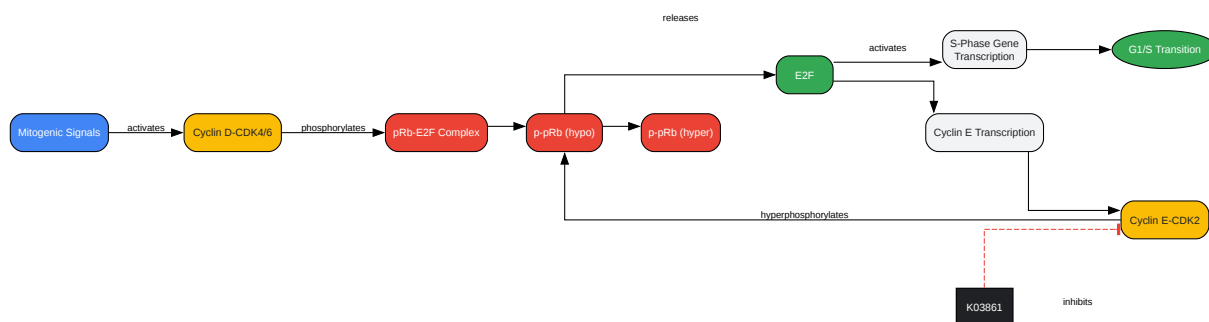
- Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Seed and treat cells with **K03861** as described in the flow cytometry protocol. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour.
 - Incubate the membrane with the primary antibody against pRb overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities. Normalize the pRb signal to the total Rb signal and the loading control to determine the relative change in Rb phosphorylation.

Visualizations

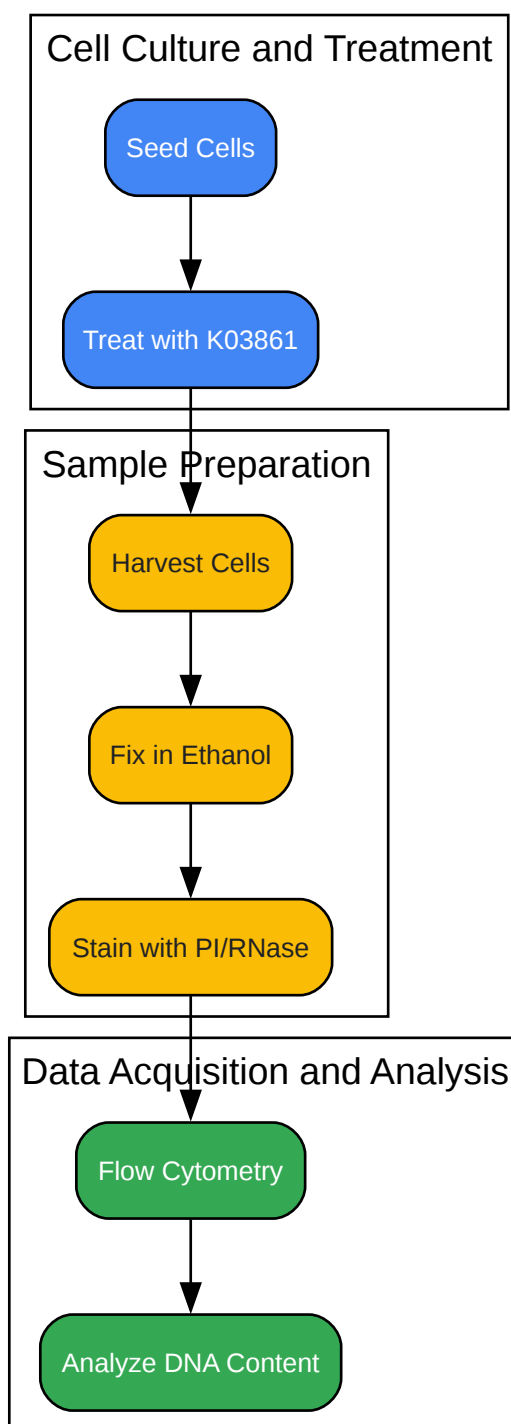
Signaling Pathway



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Caption: **K03861** inhibits CDK2, preventing Rb hyperphosphorylation and G1/S transition.

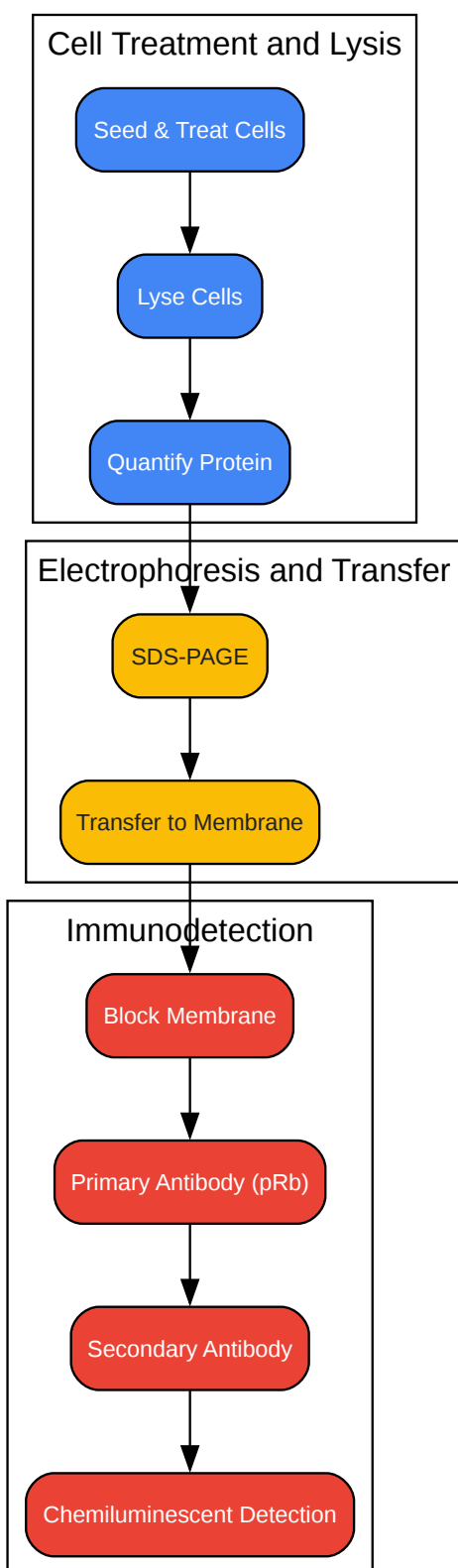
Experimental Workflow: Cell Cycle Analysis



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Caption: Workflow for analyzing cell cycle effects of **K03861** via flow cytometry.

Experimental Workflow: Western Blot for pRb



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Caption: Workflow for Western blot analysis of Rb phosphorylation after **K03861** treatment.

Conclusion

K03861 is a potent and selective inhibitor of CDK2 that effectively induces a G1 cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, makes it a valuable tool for cancer research and a potential therapeutic agent for tumors with a dysregulated G1/S checkpoint. The experimental protocols and representative data presented in this guide provide a framework for the preclinical characterization of **K03861** and other CDK2 inhibitors. A thorough understanding of the molecular mechanisms and the methods used to assess their impact is crucial for the successful development of targeted cancer therapies.

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